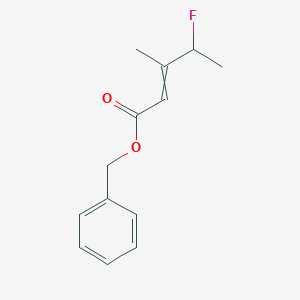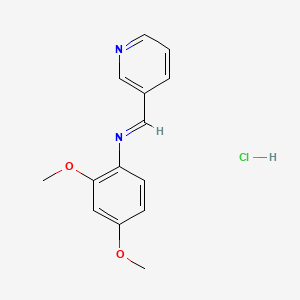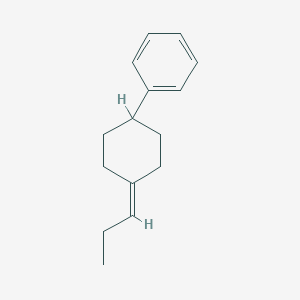
Benzene, (4-propylidenecyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (4-propylidenecyclohexyl)-: is an organic compound with the molecular formula C15H20. It is a derivative of benzene, where a propylidene group is attached to a cyclohexyl ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-propylidenecyclohexyl)- typically involves the alkylation of benzene with a propylidene-cyclohexyl compound. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with a propylidene-cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, (4-propylidenecyclohexyl)- may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps to isolate the desired product. The process typically requires high temperatures and pressures, as well as the use of specialized catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (4-propylidenecyclohexyl)- can undergo oxidation reactions, where the propylidene group is oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to form the corresponding cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups. Typical reagents include halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: AlCl3, FeCl3, HNO3/H2SO4, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
Chemistry: Benzene, (4-propylidenecyclohexyl)- is used as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a model to study the interactions of aromatic hydrocarbons with biological macromolecules such as proteins and DNA. It helps in understanding the binding mechanisms and the effects of aromatic compounds on biological systems.
Medicine: While not directly used as a drug, Benzene, (4-propylidenecyclohexyl)- can be a precursor in the synthesis of medicinal compounds. Its derivatives may possess pharmacological activities, making it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, (4-propylidenecyclohexyl)- involves its interaction with molecular targets through its aromatic ring and propylidene group. The aromatic ring can participate in π-π stacking interactions with other aromatic systems, while the propylidene group can undergo various chemical transformations. These interactions and transformations are crucial in its reactivity and applications in synthesis.
類似化合物との比較
Benzene: The parent compound with a simple aromatic ring structure.
Cyclohexylbenzene: A similar compound where a cyclohexyl group is directly attached to the benzene ring.
Propylbenzene: A compound with a propyl group attached to the benzene ring.
Uniqueness: Benzene, (4-propylidenecyclohexyl)- is unique due to the presence of both a cyclohexyl and a propylidene group attached to the benzene ring. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its structure allows for a range of chemical modifications, enhancing its utility in synthesis and industrial processes.
特性
CAS番号 |
78531-57-4 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
(4-propylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H20/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-8,15H,2,9-12H2,1H3 |
InChIキー |
KBCJPVZTYAPRJC-UHFFFAOYSA-N |
正規SMILES |
CCC=C1CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


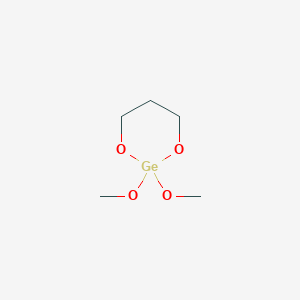
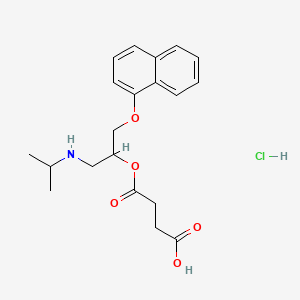
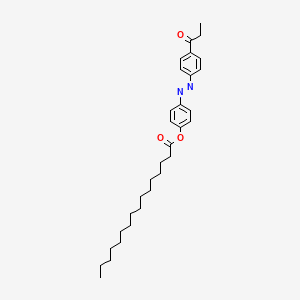
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
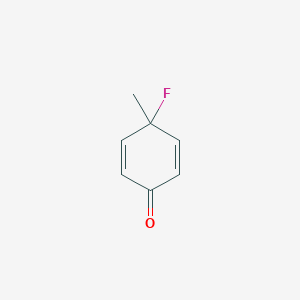
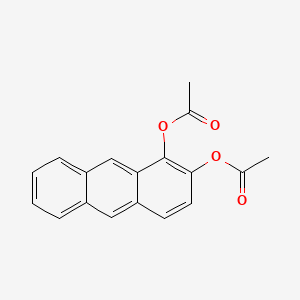
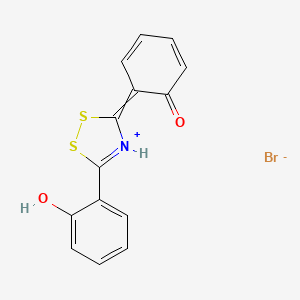
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
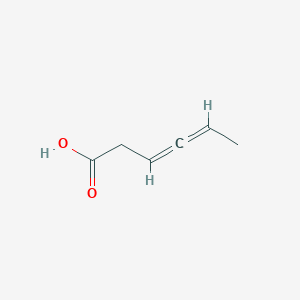
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)

